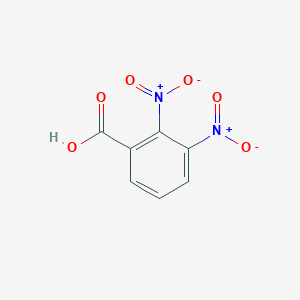

Ácido 2,3-dinitrobenzóico

Descripción general

Descripción

2,3-Dinitrobenzoic acid is an organic compound with the molecular formula C7H4N2O6. It is a derivative of benzoic acid, where two nitro groups are substituted at the 2nd and 3rd positions of the benzene ring. This compound is known for its crystalline structure and is sparingly soluble in water . It is primarily used in various chemical reactions and research applications due to its unique properties.

Aplicaciones Científicas De Investigación

2,3-Dinitrobenzoic acid has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

Target of Action

It’s known that similar compounds, such as 3,5-dinitrobenzoic acid, have been used to synthesize complexes with metals like copper (ii), cobalt (ii), and manganese (ii) in aqueous medium . These complexes have been characterized and their biological activities, such as antifungal and antioxidant activities, have been investigated .

Mode of Action

It’s known that similar compounds, such as 3,5-dinitrobenzoic acid, have been used to synthesize complexes with metals like copper (ii), cobalt (ii), and manganese (ii) in aqueous medium . These complexes have been characterized and their biological activities, such as antifungal and antioxidant activities, have been investigated . The synthesized complexes were found to have a mechanism of action involving the fungal cell membrane .

Análisis Bioquímico

Biochemical Properties

2,3-Dinitrobenzoic acid is known to participate in various biochemical reactions. It is an organic Lewis acid possessing both carboxyl and nitro groups

Molecular Mechanism

It’s known that the compound can participate in various chemical reactions due to the presence of nitro groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,3-Dinitrobenzoic acid can be synthesized through the nitration of benzoic acid. The nitration process involves the reaction of benzoic acid with a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective nitration at the desired positions .

Industrial Production Methods: In an industrial setting, the production of 2,3-dinitrobenzoic acid follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Análisis De Reacciones Químicas

Types of Reactions: 2,3-Dinitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed:

Reduction: 2,3-Diaminobenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Comparación Con Compuestos Similares

3,5-Dinitrobenzoic Acid: Similar in structure but with nitro groups at the 3rd and 5th positions.

2,4-Dinitrobenzoic Acid: Nitro groups at the 2nd and 4th positions.

2,6-Dinitrobenzoic Acid: Nitro groups at the 2nd and 6th positions.

Comparison: 2,3-Dinitrobenzoic acid is unique due to the specific positioning of its nitro groups, which influences its reactivity and properties. Compared to 3,5-dinitrobenzoic acid, it has different solubility and reactivity profiles, making it suitable for distinct applications. The specific arrangement of nitro groups in 2,3-dinitrobenzoic acid allows for unique interactions in chemical and biological systems, highlighting its importance in research and industrial applications .

Propiedades

IUPAC Name |

2,3-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O6/c10-7(11)4-2-1-3-5(8(12)13)6(4)9(14)15/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSBTDBGTNZOAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50934265 | |

| Record name | 2,3-Dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15147-64-5 | |

| Record name | 15147-64-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why was 2,3-Dinitrobenzoic acid used in the study of the natural product 2-(1-hydroxyethyl)-3-methyl-4-butanolide?

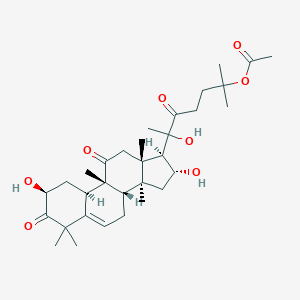

A1: The natural product 2-(1-hydroxyethyl)-3-methyl-4-butanolide, isolated from the mushroom Creolophus pergameneus, proved difficult to crystallize []. To overcome this, researchers modified the hydroxyl group of the compound by reacting it with 2,3-Dinitrobenzoic acid. This derivatization aimed to produce a derivative with enhanced crystallinity. The successful formation of single crystals of the 2,3-Dinitrobenzoyl derivative, namely 2-(1-(2,4-Dinitrobenzoyloxy)ethyl)-3-methyl-4-butanolide, allowed for its structural characterization using X-ray crystallography [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.